

Prinaberel comparison estradiol binding affinity

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Compound Profiles and Receptor Binding

The table below summarizes the available information for **Prinaberel** and Estradiol.

Feature	Prinaberel (ER β Agonist)	Estradiol (E2)
Chemical Class	Phenyl-1,3-oxazole (non-steroidal) [1]	Steroid (C18) [2]
Primary Target	Estrogen Receptor Beta (ER β) [1]	Estrogen Receptors (ER α and ER β) [2]
Action on ER β	Agonist [1]	Endogenous agonist [3]
Action on ER α	Information missing from search results	Endogenous agonist [4]
Relative ER α Affinity	Information missing from search results	Reference ligand (1x) [4]
Relative ER β Affinity	Information missing from search results	Reference ligand (1x) [4]
Key Binding Interactions	Information missing from search results	Phenolic A-ring OH (H-bond donor, ~1.9 kcal/mol); 17 β -hydroxyl group (H-bond

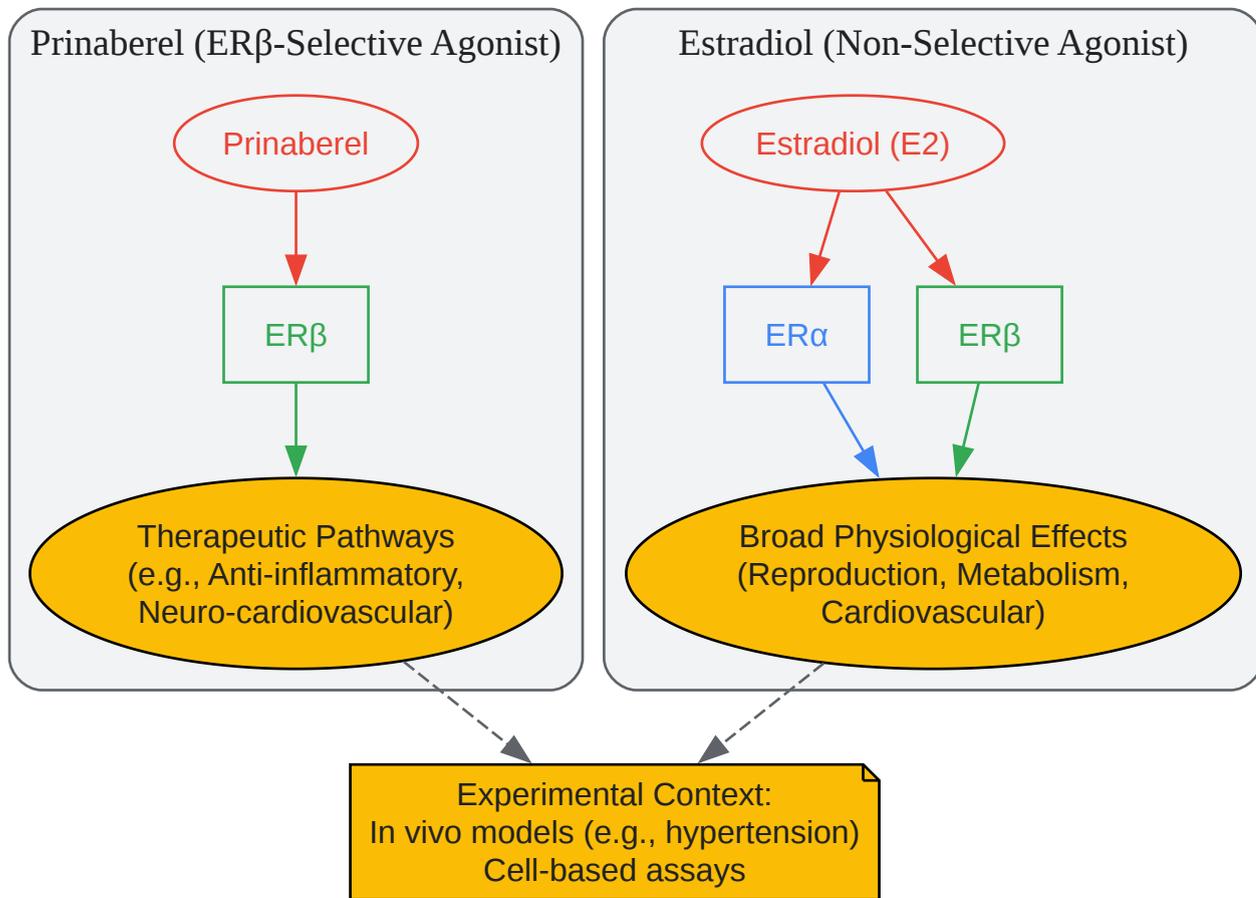
Feature	Prinaberel (ER β Agonist)	Estradiol (E2)
		acceptor, \sim 0.6 kcal/mol); aromatic ring (\sim 1.5 kcal/mol) [3]
Therapeutic Context	Investigational compound; studied for Crohn's disease, endometriosis, rheumatoid arthritis, interstitial cystitis [1]	Natural hormone; reference for hormone replacement and contraception [4]

Prinaberel is a **selective ER β agonist**, meaning it is designed to activate ER β without significantly affecting ER α [1]. This selectivity is the basis for its investigation in conditions like inflammation and pain [1] [5]. Estradiol, the primary natural estrogen, **activates both ER α and ER β** [2].

Mechanisms and Experimental Evidence

Prinaberel's therapeutic potential is linked to its selective action on ER β . Preclinical studies suggest that activating ER β in specific brain regions can help lower blood pressure, indicating its role in cardiovascular regulation [5]. This ER β -specific signaling is a key difference from estradiol, which activates both receptor subtypes.

The following diagram illustrates the distinct signaling pathways and research applications associated with these two ligands.



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Experimental Methodology Overview

The information on **Prinaberel's** effects and binding comes from standard preclinical protocols. Key methodologies include:

- **In Vivo Blood Pressure Models:** Studies use models like angiotensin II-induced hypertension in mice, particularly in a perimenopause model (accelerated ovarian failure). Blood pressure is measured before and after cyclic **Prinaberel** administration to assess its therapeutic effect [5].
- **Cellular and Molecular Assays:** Techniques like whole-cell patch-clamping and *in situ* microfluorography are used on hypothalamic brain slices to measure neuronal activity and reactive oxygen species production, helping to elucidate the mechanism of action in specific cell types [5].
- **Receptor Binding Assays:** While specific protocols for **Prinaberel** were not detailed, general methods involve comparing the ability of a novel ligand to displace a radio-labeled reference ligand (like estradiol) from the receptor. This data is used to calculate relative binding affinity [6].

Research Implications

The available data suggests that selective ER β agonists like **Prinaberel** offer a targeted therapeutic approach. By potentially avoiding ER α -mediated effects, they may provide benefits for certain conditions with a better safety profile.

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